2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-2-6-15(7-3-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSNMWBXUSFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate under acidic conditions.
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Introduction of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group. This is typically achieved through a nucleophilic substitution reaction using a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.
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Acetylation: : The final step involves the acetylation of the intermediate product to form the desired compound. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
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Hydrolysis: : Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide group and formation of the corresponding carboxylic acid.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors.
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Medicine: : The compound has potential applications in medicinal chemistry. It is being explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
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Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:
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Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the same core structure but differ in the substituents attached to the core. They are studied for their potential as kinase inhibitors and anticancer agents.
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Fluorophenyl Compounds: : Compounds containing the fluorophenyl group are known for their enhanced stability and bioavailability. They are used in various pharmaceutical applications.
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Sulfanylacetamide Derivatives: : These compounds are characterized by the presence of a sulfanyl group and an acetamide moiety. They are studied for their potential as antimicrobial and anti-inflammatory agents.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Biological Activity
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core with a sulfanyl group and an N-(4-methylphenyl)acetamide moiety. The presence of the fluorophenyl group enhances its pharmacological properties by improving metabolic stability and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cell proliferation and survival pathways.
Antimicrobial Activity
Recent research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives demonstrate inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some analogs, suggesting a promising avenue for developing new anti-tubercular agents .
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells demonstrated that several derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibited low toxicity, indicating a favorable safety profile for further development .
Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds. Key findings include:
- Inhibition of Kinases : The compound's structural features suggest it may inhibit kinases involved in cancer cell signaling pathways.
- Anti-inflammatory Properties : Pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Anticancer Potential : Some derivatives have shown promise in preclinical cancer models, indicating their potential as anticancer agents .
Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . These findings highlight the potential for developing new treatments for tuberculosis.
Study 2: Cytotoxicity Assessment
In another investigation, researchers evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on HEK-293 cells. The results indicated that most compounds were non-toxic at therapeutic concentrations, supporting their use in further pharmacological studies .
Data Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antimicrobial | IC50 against M. tuberculosis | 1.35 - 2.18 μM |
| Cytotoxicity | HEK-293 cell viability | Non-toxic at therapeutic doses |
| Kinase Inhibition | Enzyme assays | Significant inhibition observed |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and thioacetamide coupling. Key steps include:
- Core Formation : Cyclization of 4-fluorophenyl-substituted pyrazole with pyrimidine precursors under basic conditions (e.g., triethylamine) .
- Sulfanyl-Acetamide Coupling : Reaction of the core with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce the sulfanyl-acetamide side chain . Optimization focuses on solvent selection (DMF or DMSO), catalyst choice (e.g., NaH for deprotonation), and temperature control to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), pyrazolo[3,4-d]pyrimidine core (δ ~8.5–9.0 ppm), and methylphenyl acetamide (δ ~2.3 ppm for CH₃) .
- HRMS : Confirm molecular weight (Monoisotopic mass: 463.0726 Da) .
- Crystallography : Single-crystal X-ray diffraction (if available) to resolve substituent positions and bond angles .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in substitution reactions?
Advanced studies use:
- Kinetic Analysis : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-limiting steps. For example, thioether bond formation is sensitive to nucleophilic attack at the pyrimidin-4-yl position .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting reactive sites (e.g., sulfur atom in the sulfanyl group) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect bioactivity?
Structure-Activity Relationship (SAR) studies compare:
- Substituent Effects : Fluorophenyl enhances metabolic stability and target binding vs. chlorophenyl, which may increase hydrophobicity .
- Biological Assays : In vitro testing (e.g., kinase inhibition assays) quantifies potency changes. For example, replacing 4-fluorophenyl with 3-trifluoromethylphenyl increases IC₅₀ by 2-fold in kinase X inhibition .
Q. How should researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 70–90% for thioacetamide coupling) arise from:
- Purity of Intermediates : Use HPLC (C18 column, acetonitrile/water gradient) to verify intermediate purity before proceeding .
- Replication : Reproduce protocols with controlled humidity (to prevent hydrolysis of sulfanyl intermediates) and inert atmospheres .
Q. What challenges arise during scale-up, and how are they addressed?
Scale-up issues include:
- Byproduct Formation : Increased at higher temperatures. Mitigate via slow reagent addition and inline FTIR monitoring .
- Purification : Use preparative HPLC with trifluoroacetic acid modifier to isolate >95% pure product .
Q. What methodologies identify the compound’s biological targets?
Target identification employs:
- Biophysical Techniques : Surface Plasmon Resonance (SPR) to measure binding affinity for kinases or GPCRs .
- Crystallography : Co-crystallization with proteins (e.g., kinase domains) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
